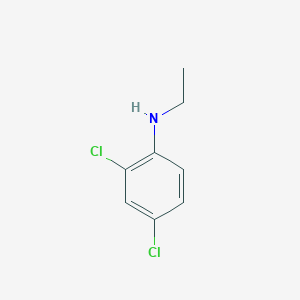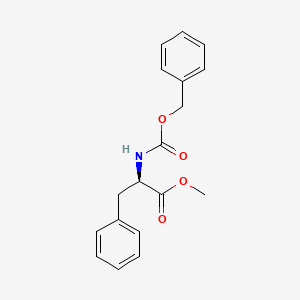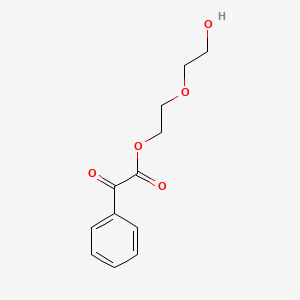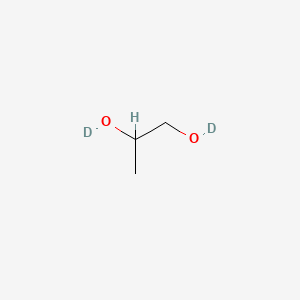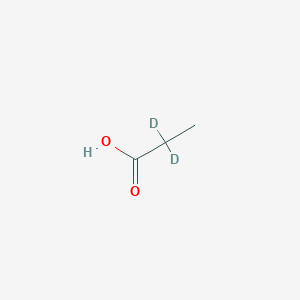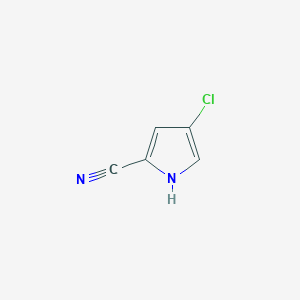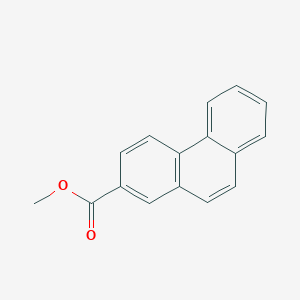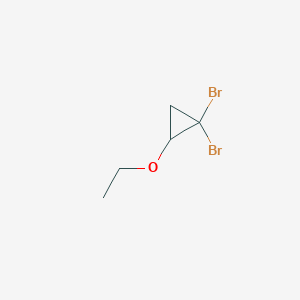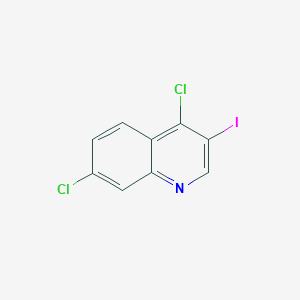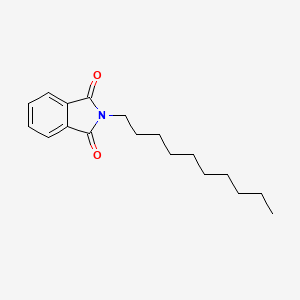
N-Decylphthalimide
Descripción general
Descripción
N-Decylphthalimide (NDP) is a chemical compound that belongs to the class of phthalimides. It is commonly used in scientific research as a fluorescent probe due to its unique properties. NDP is a hydrophobic molecule that can easily penetrate cell membranes, making it an ideal tool for studying biological systems.
Aplicaciones Científicas De Investigación
Anti-Microbial Agent
Phthalimide derivatives, including N-Decylphthalimide, have been synthesized and evaluated for their in vitro anti-microbial activities . For instance, a derivative named (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione showed remarkable anti-microbial activity against Bacillus subtilis and Pseudomonas aeruginosa .
Anti-Oxidant Agent
Some phthalimide derivatives have shown anti-oxidant activity. Compounds such as 2-[4-(4-ethyl-3-methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione and 2-[4-(3-methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione have demonstrated this property .
Anti-Inflammatory Agent
Phthalimide derivatives have also been evaluated for their in vitro anti-inflammatory activities. A derivative named 4-(N’-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide showed the highest in vitro anti-inflammatory activity among the tested compounds .
Organic Light-Emitting Diodes (OLEDs)
Naphthalimide derivatives, which include N-Decylphthalimide, can be used as emissive materials in OLEDs . They can function as luminescent host, dopant, hole-blocking, and electron-transporting materials for OLEDs .
Photovoltaic Devices
Naphthalene diimides (NDIs), a group that includes N-Decylphthalimide, possess high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability. These properties make them promising candidates for applications in photovoltaic devices .
Flexible Displays
The excellent thermal and oxidative stability of NDIs also make them suitable for use in flexible displays . This application is part of the broader field of organic electronics, which is a rapidly growing area of research .
Mecanismo De Acción
Target of Action
N-Decylphthalimide is a derivative of phthalimides, which are a class of compounds known for their diverse reactivity Related compounds such as n-ethylmaleimide have been shown to interact with proteins like galectin-10 . The role of these targets can vary, but they often play crucial roles in biochemical pathways and cellular functions.
Mode of Action
N-oxyphthalimides, a related class of compounds, are known to produce oxygen radicals upon 1-electron reduction . This suggests that N-Decylphthalimide might interact with its targets through a similar mechanism, leading to changes in the targets’ functions and potentially initiating downstream biochemical reactions.
Biochemical Pathways
For instance, N-oxyphthalimides can initiate cascades of reactions, leading to the generation of radical species . These radicals can then engage in diverse transformations, potentially affecting multiple biochemical pathways and their downstream effects.
Pharmacokinetics
The related compound n-ethylmaleimide has been shown to have certain pharmacokinetic properties . It’s important to note that the bioavailability of N-Decylphthalimide would be influenced by these ADME properties.
Result of Action
The generation of oxygen radicals by related n-oxyphthalimides suggests that n-decylphthalimide could induce similar effects . These radicals can cause various changes at the molecular and cellular levels, potentially leading to observable phenotypic effects.
Propiedades
IUPAC Name |
2-decylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-11-14-19-17(20)15-12-9-10-13-16(15)18(19)21/h9-10,12-13H,2-8,11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPUPXDCUZMNME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544374 | |
| Record name | 2-Decyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Decylphthalimide | |
CAS RN |
36043-57-9 | |
| Record name | 2-Decyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



